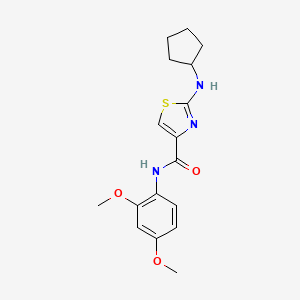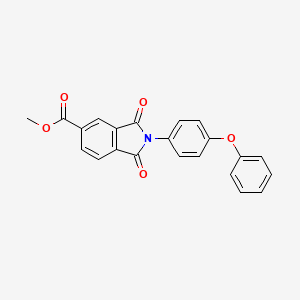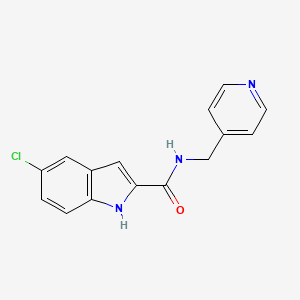![molecular formula C19H33NO2 B11115617 1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine](/img/structure/B11115617.png)
1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[(3,3-Dimethylbicyclo[221]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine is a complex organic compound characterized by its unique bicyclic structure and dioxolane ring
Méthodes De Préparation
The synthesis of 1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine typically involves multiple steps:
Synthetic Routes: The initial step often involves the preparation of the bicyclic intermediate, 3,3-Dimethylbicyclo[2.2.1]hept-2-ylmethanol. This intermediate is then reacted with a suitable dioxolane precursor under acidic conditions to form the dioxolane ring.
Reaction Conditions: The reaction conditions usually include the use of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like dichloromethane. The reaction is typically carried out at room temperature.
Industrial Production Methods: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques.
Applications De Recherche Scientifique
1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers with enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and dioxolane ring allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine can be compared with similar compounds such as:
Ethyl acetoacetate: Both compounds have applications in organic synthesis, but this compound has a more complex structure.
3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine: This compound shares the piperidine ring but differs in its overall structure and applications.
The uniqueness of 1-({2-[(3,3-Dimethylbicyclo[22
Propriétés
Formule moléculaire |
C19H33NO2 |
|---|---|
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
1-[[2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C19H33NO2/c1-19(2)15-7-6-14(10-15)17(19)11-18-21-13-16(22-18)12-20-8-4-3-5-9-20/h14-18H,3-13H2,1-2H3 |
Clé InChI |
IUQYLYYXKZJRJM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1CC3OCC(O3)CN4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115542.png)
![N-(dibenzo[b,d]furan-3-yl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]acetamide (non-preferred name)](/img/structure/B11115549.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B11115550.png)
![Ethyl 5-carbamoyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11115556.png)
![1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B11115567.png)


![Benzyl {2-[(3-methylphenyl)amino]-2-oxoethyl}carbamate](/img/structure/B11115589.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate](/img/structure/B11115595.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11115597.png)


![4,4'-[Oxybis(2,1-ethanediyloxy)]bis[N'-(diphenylacetyl)benzohydrazide]](/img/structure/B11115610.png)
